Butyl 3,4-dihydroxy-5-nitrobenzoate

Description

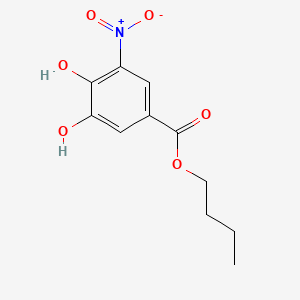

Butyl 3,4-dihydroxy-5-nitrobenzoate is a benzoate ester derivative featuring a nitro (-NO₂) group and two hydroxyl (-OH) substituents on the aromatic ring.

Properties

CAS No. |

125629-02-9 |

|---|---|

Molecular Formula |

C11H13NO6 |

Molecular Weight |

255.22 g/mol |

IUPAC Name |

butyl 3,4-dihydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)7-5-8(12(16)17)10(14)9(13)6-7/h5-6,13-14H,2-4H2,1H3 |

InChI Key |

CQCMPUPIHNURLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 3,4-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acidButyl 3,4-dihydroxy-5-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,4-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.

Major Products

Oxidation: Formation of 3,4-dihydroxy-5-nitroquinone.

Reduction: Formation of Butyl 3,4-dihydroxy-5-aminobenzoate.

Substitution: Formation of butyl 3,4-dihydroxy-5-halobenzoate derivatives.

Scientific Research Applications

Butyl 3,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3,4-dihydroxy-5-nitrobenzoate depends on its specific application. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

Toxicity and Ecotoxicity

Key Observations :

- Butyl Acrylate’s low acute toxicity (oral and dermal) contrasts with nitroaromatics, which often exhibit higher toxicity due to metabolic activation of nitro groups .

- The nitro group in this compound may pose environmental risks similar to other nitro compounds, which are often recalcitrant and bioaccumulative.

Key Observations :

- Butyl Acrylate’s flammability mandates strict storage protocols, whereas nitrobenzoates may require precautions against decomposition or photodegradation.

- The compound’s nitro group may necessitate stricter disposal measures compared to non-nitro esters.

Biological Activity

Butyl 3,4-dihydroxy-5-nitrobenzoate is a derivative of the natural compound protocatechuic aldehyde, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and hydroxyl groups at the 3 and 4 positions on the benzene ring. This structural configuration is critical for its biological activity, particularly in inhibiting xanthine oxidase (XO), an enzyme involved in uric acid production.

Inhibition of Xanthine Oxidase

Research indicates that this compound exhibits significant inhibitory effects on xanthine oxidase activity. In vitro studies have shown that it has an IC50 value comparable to that of allopurinol, a standard treatment for gout and hyperuricemia. The compound acts through a mixed-type inhibition mechanism, which involves interaction with the molybdenum center of XO .

Antioxidant Properties

The compound has been reported to scavenge free radicals effectively. It demonstrated the ability to reduce reactive oxygen species (ROS) levels in various assays, indicating its potential as an antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .

Hyperuricemia Model

In a mouse model induced with allantoxanamide to simulate hyperuricemia, administration of this compound resulted in a significant reduction in serum uric acid levels. Mice treated with high doses (500 mg/kg) showed no adverse effects, contrasting sharply with the mortality observed in allopurinol-treated groups .

Cytotoxicity Assays

In cell viability assays using various cancer cell lines, this compound exhibited cytotoxic effects. The compound's ability to induce cell death was assessed through MTT assays and flow cytometry, revealing its potential as an anticancer agent .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.